molecular formula C29H29N3O6S B2937576 2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 443351-13-1

2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No. B2937576
CAS RN: 443351-13-1
M. Wt: 547.63
InChI Key: CAJOSJXJYFNTIH-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and structural motifs, including a 2,3-dihydro-1,4-benzodioxin ring, a quinazolinone ring, a sulfanyl group, and a dimethoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2,3-dihydro-1,4-benzodioxin ring and the quinazolinone ring are both heterocyclic structures, which can have significant impacts on the compound’s chemical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar structural motifs are known to participate in a variety of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural components. For instance, the presence of the sulfanyl group could make the compound more polar and potentially increase its solubility in water .

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives have been designed, synthesized, and evaluated for their in vitro antitumor activity. A study highlighted that certain derivatives showed significant broad-spectrum antitumor activity, with some compounds being more potent compared to the positive control 5-FU. This suggests the potential of quinazolinone derivatives in cancer therapy, especially for CNS, renal, breast cancer, and leukemia cell lines, through mechanisms involving the inhibition of key cellular pathways like ATP binding sites of EGFR-TK and B-RAF kinase (Al-Suwaidan et al., 2016).

Antimicrobial Agents

Some quinazolinone analogues have been synthesized and characterized as potential antimicrobial agents. They showed significant antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating their usefulness in developing new antimicrobial therapies (Desai et al., 2007).

Anticonvulsant and Antimicrobial Activities

Novel derivatives of 2-thioxoquinazolin-4(3H)-ones were synthesized and evaluated for their anticonvulsant and antimicrobial activities. Some compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives showed potent anticonvulsant activity, underlining their therapeutic potential in neurological and infectious diseases (Rajasekaran et al., 2013).

Radiomodulatory Effects

A study on quinazolinone derivatives bearing a sulfonamide moiety demonstrated the ability to induce NAD(P)H: quinone oxidoreductase 1 (NQO1) in cells, a key enzyme in antioxidant defense. One particular compound reduced the damaging effects of gamma radiation in liver tissues and improved survival in irradiated mice, suggesting its potential as an antioxidant and radiomodulatory agent (Soliman et al., 2020).

Molecular Docking Studies

Quinazolinone derivatives have also been the subject of molecular docking studies to predict their interaction with biological targets. Such studies help in understanding the potential mechanisms of action of these compounds and their binding affinities towards specific proteins, thereby facilitating the design of compounds with desired biological activities (El-Azab et al., 2016).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, compounds containing a 2,3-dihydro-1,4-benzodioxin ring have been studied for their antibacterial properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors including its reactivity, toxicity, and potential uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

2-[3-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O6S/c1-35-23-12-11-19(15-26(23)36-2)13-14-30-27(33)18-39-29-31-22-8-4-3-7-21(22)28(34)32(29)16-20-17-37-24-9-5-6-10-25(24)38-20/h3-12,15,20H,13-14,16-18H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJOSJXJYFNTIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4COC5=CC=CC=C5O4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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